D-Norvaline

Arginase inhibition Nitric oxide signaling Enantiomer specificity

Enantiopure D-Norvaline (CAS 2013-12-9, ≥99% purity, ≥98% ee) is the definitive research tool for leucyl-tRNA synthetase inhibition without arginase cross-reactivity. Unlike L-norvaline or racemic DL-norvaline—which confound NO pathway studies via arginase inhibition—D-norvaline selectively targets bacterial LeuRS, enabling unambiguous MRSA synergy assays (MIC 995.8 µg/mL vs. 2048 µg/mL for racemate). Essential for antimicrobial combination research, chiral method validation, and asymmetric peptide synthesis. Insist on enantiopure D-norvaline to eliminate experimental confounders and ensure reproducible target engagement data.

Molecular Formula C5H11NO2
Molecular Weight 117,15 g/mole
CAS No. 2013-12-9
Cat. No. B555538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Norvaline
CAS2013-12-9
SynonymsD-Norvaline; 2013-12-9; D(-)-Norvaline; (2R)-2-aminopentanoicacid; (R)-2-AminovalericAcid; D-(-)-Norvaline; (R)-2-AMINOPENTANOICACID; D-Ape; D-2-Aminovalericacid; (R)-(-)-2-Aminopentanoicacid; H-D-Nva-OH; D-2-Aminopentanoicacid; CHEMBL1916081; CHEBI:28804; SNDPXSYFESPGGJ-SCSAIBSYSA-N; MFCD00008097; SBB065919; (.+-.)-Norvaline; (.+/-.)-Norvaline; d-norvalin; Norvaline#; (R)-norvaline; D-Nva; H-D-NORVALINE; AC1Q2SMU
Molecular FormulaC5H11NO2
Molecular Weight117,15 g/mole
Structural Identifiers
SMILESCCCC(C(=O)[O-])[NH3+]
InChIInChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m1/s1
InChIKeySNDPXSYFESPGGJ-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility83.9 mg/mL at 25 °C

D-Norvaline (CAS 2013-12-9) Procurement Guide: Non-Proteinogenic D-Amino Acid with Dual-Mechanism Research Applications


D-Norvaline (CAS 2013-12-9) is a non-proteinogenic D-enantiomer of the amino acid norvaline, distinguished by its (2R)-2-aminopentanoic acid stereochemistry. It serves as a selective inhibitor of leucyl-tRNA synthetase (LeuRS), disrupting protein synthesis in prokaryotes, and exhibits starkly differentiated arginase inhibition behavior compared to its L-enantiomer counterpart [1] . Unlike L-norvaline, D-norvaline demonstrates negligible inhibition of arginase, eliminating confounding effects on L-arginine–nitric oxide pathways in experimental systems where arginase modulation is undesired [2]. This enantiomeric specificity makes D-norvaline a critical research tool for dissecting aminoacyl-tRNA synthetase biology and for evaluating antimicrobial combination strategies without off-target nitric oxide interference.

D-Norvaline Enantiomer-Specific Procurement: Why L-Norvaline or Racemic DL-Norvaline Cannot Substitute in Defined Research Applications


Substituting D-norvaline with its L-enantiomer or racemic DL-norvaline introduces critical experimental confounders that invalidate mechanistic conclusions. L-Norvaline acts as a potent arginase inhibitor with reported IC50 values ranging from 5.6 mM to 17.9 mM depending on enzyme source, thereby substantially increasing L-arginine bioavailability and downstream nitric oxide (NO) production [1] [2]. D-Norvaline, conversely, lacks this arginase inhibitory activity and instead selectively targets leucyl-tRNA synthetase with enantiomer-specific potency [3]. Using racemic DL-norvaline in antimicrobial synergy studies yields approximately 2-fold higher MIC values (2048 µg/mL) compared to enantiopure D-norvaline (995.8 µg/mL) due to dilution by the inactive L-form, directly impacting observed efficacy and dose-response interpretation [4]. Procurement of enantiomerically pure D-norvaline (≥99% purity, ≥98% enantiomeric excess) is therefore essential to ensure experimental reproducibility and accurate assessment of target engagement.

D-Norvaline Quantitative Differentiation: Head-to-Head Evidence vs. L-Norvaline, DL-Norvaline, and Alternative Arginase Inhibitors


Arginase Inhibition: D-Norvaline Exhibits Negligible Activity, Enabling Pathway-Selective Studies Without NO Interference

D-Norvaline demonstrates no significant inhibitory effect on arginase activity or nitric oxide (NO) production in activated macrophages, in stark contrast to its L-enantiomer which acts as a potent arginase inhibitor [1]. This enantiomer-dependent inhibition profile has been confirmed in murine macrophage (J774A.1) functional assays, where L-norvaline enhanced NO production while D-norvaline had no measurable effect [2]. Furthermore, in Entamoeba histolytica arginase assays, L-norvaline exhibited an IC50 of 17.9 mM, whereas D-norvaline activity was not quantifiable [3].

Arginase inhibition Nitric oxide signaling Enantiomer specificity

Leucyl-tRNA Synthetase Inhibition: Enantiomer-Specific Activity of D-Norvaline Against MRSA in Synergy with Oxacillin

D-Norvaline acts as a selective inhibitor of leucyl-tRNA synthetase (LeuRS), and this activity is strictly enantiomer-dependent. In MRSA USA300 (LAC) strain assays, the combination of D-norvaline with oxacillin (12.5 µg/mL) reduced bacterial survival to 8.9% and biofilm formation to 6.2% relative to untreated controls [1]. Critically, the L-norvaline enantiomer, when combined with oxacillin, failed to inhibit cell growth at any tested concentration up to 2048 µg/mL [2]. The minimal inhibitory concentration (MIC) of D-norvaline in combination with oxacillin was determined to be 995.8 µg/mL, compared to 2048 µg/mL for DL-norvaline—a 2.06-fold difference attributable to dilution by the inactive L-form [3].

Leucyl-tRNA synthetase MRSA Antimicrobial synergy

Enantiomeric Purity and Optical Rotation: Critical Quality Attributes for Reproducible D-Norvaline Procurement

Commercially available D-norvaline is specified with ≥99% purity (TLC) and ≥98% enantiomeric excess (GLC), with an optical rotation [α]20/D ranging from +23.0° to +26.0° (c=10%, 5M HCl) or -24° to -25° (c=5–10, 5–6N HCl) depending on measurement conditions . In contrast, L-norvaline exhibits an optical rotation of approximately +25° under comparable conditions, while racemic DL-norvaline shows [α]25/D = 0.00±0.10° (c=2 in 5M HCl) [1] [2].

Enantiomeric excess Optical rotation Chiral purity

Thermal Stability and Melting Point: D-Norvaline Withstands High-Temperature Processing Conditions

D-Norvaline exhibits a melting point exceeding 300°C, with decomposition occurring at or above this temperature threshold . This thermal stability profile is comparable to L-norvaline (melting point ~305°C) and DL-norvaline (~303°C), indicating that all three forms possess similar solid-state thermal behavior despite their divergent biological activities [1]. The high melting point reflects strong intermolecular hydrogen bonding characteristic of α-amino acid crystalline lattices.

Thermal stability Melting point Solid-state characterization

D-Norvaline Application Scenarios: Research Fields Where Enantiomer-Specific Procurement Delivers Verifiable Value


Antimicrobial Resistance Research: D-Norvaline as a Leucyl-tRNA Synthetase Inhibitor for MRSA Combination Therapy Studies

D-Norvaline serves as a selective leucyl-tRNA synthetase inhibitor for investigating synergistic antimicrobial strategies against methicillin-resistant Staphylococcus aureus (MRSA). In MRSA USA300 (LAC) strain assays, D-norvaline combined with sub-inhibitory oxacillin (12.5 µg/mL) reduces bacterial survival to 8.9% and biofilm formation to 6.2% of control levels [1]. This application demands enantiopure D-norvaline; L-norvaline shows no activity, and DL-norvaline requires 2× higher concentrations (MIC = 2048 µg/mL vs. 995.8 µg/mL) due to dilution by the inactive L-form [2].

Nitric Oxide Signaling Studies: D-Norvaline as a Negative Control for Arginase-Independent Pathway Analysis

In experimental systems where arginase modulation must be avoided—such as studies of NO synthase activity, endothelial function, or macrophage polarization—D-norvaline provides an enantiomerically defined negative control. Unlike L-norvaline, which potently inhibits arginase (IC50 = 5.6–17.9 mM) and enhances NO production, D-norvaline exhibits no measurable effect on arginase activity or NO output in activated macrophages [1] [2]. This enables researchers to attribute observed effects specifically to leucyl-tRNA synthetase inhibition without confounding NO pathway interference.

Chiral Chromatography Method Development and Asymmetric Synthesis Reference Standards

D-Norvaline's defined optical rotation ([α]20/D = +23.0° to +26.0° or -24° to -25° depending on solvent) and high enantiomeric excess (≥98%) make it an ideal chiral reference standard for developing and validating enantioselective analytical methods [1]. Its well-characterized stereochemistry supports applications in chiral stationary phase column calibration, enantiomeric purity assessment of synthetic norvaline derivatives, and as a chiral building block in asymmetric peptide synthesis where D-amino acid incorporation is desired [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Norvaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.